Opposing Subcellular PKC Inhibition Preferences: Calphostin C vs. Staurosporine
In a direct head-to-head comparison of nine kinase inhibitors using PKC derived from MCF-7 breast carcinoma cell fractions, calphostin C inhibited cytosolic PKC 25-fold more potently than membrane-derived PKC (IC₅₀ ratio cytosolic/membrane = 0.04), whereas staurosporine exhibited the opposite preference, inhibiting membrane-derived PKC 12.3-fold more potently than cytosolic PKC (IC₅₀ ratio = 12.3) [1]. GF 109203X showed no discrimination (ratio ≈1).
| Evidence Dimension | IC₅₀ ratio for cytosolic PKC vs. membrane-derived PKC inhibition |
|---|---|
| Target Compound Data | IC₅₀ ratio = 0.04 (25-fold preference for cytosolic PKC) |
| Comparator Or Baseline | Staurosporine: IC₅₀ ratio = 12.3 (12.3-fold preference for membrane-derived PKC); GF 109203X: ratio ≈1 |
| Quantified Difference | Opposing directional preference: Calphostin C 25× more potent on cytosolic PKC; staurosporine 12.3× more potent on membrane PKC |
| Conditions | MCF-7 breast carcinoma cells; PKC activity measured via histone phosphorylation; cytosolic and particulate fractions |
Why This Matters
Investigators studying compartment-specific PKC signaling must select inhibitors based on subcellular activity profiles; calphostin C uniquely favors cytosolic PKC pools, whereas staurosporine preferentially targets membrane-associated PKC, making them non-interchangeable tools.
- [1] Budworth J, Gescher A. Differential inhibition of cytosolic and membrane-derived protein kinase C activity by staurosporine and other kinase inhibitors. FEBS Lett. 1995;362(2):139-142. View Source
